4-Oxo-3-phenyl-2,2-dipropyl-2H,3H,4H-[1,3]thiazolo[2,3-D][1,3,5,2]triazaborinin-1-ium-2-uide
Overview
Description
4-Oxo-3-phenyl-2,2-dipropyl-2H,3H,4H-[1,3]thiazolo[2,3-D][1,3,5,2]triazaborinin-1-ium-2-uide is a complex organic compound that features a unique structure combining thiazole, triazole, and boron elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenyl-2,2-dipropyl-2H,3H,4H-[1,3]thiazolo[2,3-D][1,3,5,2]triazaborinin-1-ium-2-uide typically involves multi-step organic reactions. One common method includes the reaction of a thiazole derivative with a triazole precursor in the presence of a boron-containing reagent. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-2,2-dipropyl-2H,3H,4H-[1,3]thiazolo[2,3-D][1,3,5,2]triazaborinin-1-ium-2-uide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form with different functional groups.
Scientific Research Applications
4-Oxo-3-phenyl-2,2-dipropyl-2H,3H,4H-[1,3]thiazolo[2,3-D][1,3,5,2]triazaborinin-1-ium-2-uide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-Oxo-3-phenyl-2,2-dipropyl-2H,3H,4H-[1,3]thiazolo[2,3-D][1,3,5,2]triazaborinin-1-ium-2-uide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.
Imidazole derivatives: Used in various medicinal applications.
Cycloalkanes: Commonly found in nature and used in organic synthesis.
Uniqueness
4-Oxo-3-phenyl-2,2-dipropyl-2H,3H,4H-[1,3]thiazolo[2,3-D][1,3,5,2]triazaborinin-1-ium-2-uide is unique due to its combination of thiazole, triazole, and boron elements, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-dien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN3OS/c1-3-10-17(11-4-2)18-15-19(12-13-22-15)16(21)20(17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3/q-1/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICXSQKKXFEGMB-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(NC2=[N+](C=CS2)C(=O)N1C3=CC=CC=C3)(CCC)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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